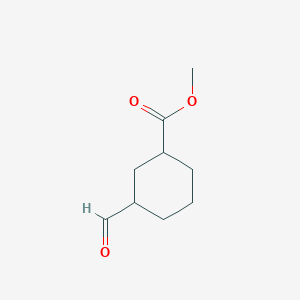

Methyl 3-formylcyclohexane-1-carboxylate

Description

Structure

3D Structure

Properties

IUPAC Name |

methyl 3-formylcyclohexane-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14O3/c1-12-9(11)8-4-2-3-7(5-8)6-10/h6-8H,2-5H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSEJUCOTKIRRNR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CCCC(C1)C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Methyl 3-formylcyclohexane-1-carboxylate (CAS 50738-62-0): Technical Profile & Application Guide

Executive Summary

Methyl 3-formylcyclohexane-1-carboxylate (CAS 50738-62-0) is a bifunctional alicyclic building block characterized by a cyclohexane scaffold bearing two orthogonal reactive groups: a formyl (aldehyde) moiety at position 3 and a methyl ester at position 1.[1] This structural arrangement renders it a critical intermediate in medicinal chemistry, particularly for fragment-based drug discovery (FBDD) and the synthesis of PROTAC (Proteolysis Targeting Chimera) linkers. Its ability to undergo chemoselective transformations allows for the precise sequential introduction of pharmacophores, making it invaluable for generating diversity in lead optimization.

Physicochemical Properties

The following data aggregates experimental and predicted values. Due to the presence of two stereocenters (C1 and C3), this CAS number typically refers to a mixture of cis- and trans- diastereomers unless stereochemistry is explicitly defined.

| Property | Value | Note |

| CAS Number | 50738-62-0 | |

| Molecular Formula | C | |

| Molecular Weight | 170.21 g/mol | |

| Appearance | Colorless to pale yellow liquid | |

| Density | 1.08 ± 0.1 g/cm³ | Predicted |

| Boiling Point | ~255°C (760 mmHg) | Predicted; typically distilled at reduced pressure (e.g., 100-110°C @ 10 mmHg) |

| LogP | 0.9 - 1.2 | Lipophilic, suitable for CNS-active scaffolds |

| Solubility | Soluble in DCM, THF, EtOAc, MeOH; Insoluble in water | |

| Refractive Index | 1.465 | Predicted |

Synthetic Routes & Production

The synthesis of Methyl 3-formylcyclohexane-1-carboxylate generally proceeds via two primary methodologies, selected based on the availability of starting materials and the desired stereochemical outcome.

Method A: Partial Reduction of Diesters (Chemoselective)

This route utilizes Dimethyl cyclohexane-1,3-dicarboxylate as the precursor. The challenge lies in reducing one ester group to an aldehyde without over-reduction to the alcohol or reducing the second ester.

-

Reagent: Diisobutylaluminum hydride (DIBAL-H) (1.0 - 1.1 equiv) at -78°C.

-

Mechanism: DIBAL-H forms a stable tetrahedral aluminate intermediate at low temperatures, which releases the aldehyde upon acidic hydrolysis.

-

Advantage: Allows for the use of commercially available cis/trans diester mixtures.

Method B: Hydrogenation of Aromatic Precursors

Hydrogenation of Methyl 3-formylbenzoate (or isophthalate derivatives) using transition metal catalysts.

-

Catalyst: Rhodium on Alumina (Rh/Al

O -

Conditions: High pressure H

(50-100 bar), often requiring careful control to prevent reduction of the aldehyde to an alcohol. -

Stereocontrol: Heterogeneous hydrogenation often favors the cis isomer (syn-addition).

Visualization of Synthetic Pathways

Figure 1: Primary synthetic routes involving partial reduction (blue) and aromatic hydrogenation (red).

Reactivity & Applications in Drug Discovery

The core value of CAS 50738-62-0 is its bifunctional orthogonality . The aldehyde is significantly more electrophilic than the ester, allowing for chemoselective derivatization.

Chemoselective Functionalization

-

Reductive Amination (Aldehyde Focus):

-

Reaction with primary/secondary amines in the presence of mild reducing agents (NaBH(OAc)

) yields amines without disturbing the methyl ester. This is crucial for installing basic nitrogen centers common in GPCR ligands.

-

-

Wittig/Horner-Wadsworth-Emmons (Aldehyde Focus):

-

Olefinating agents react exclusively at the formyl group to extend the carbon chain, creating acrylanalogs or linkers.

-

-

Hydrolysis (Ester Focus):

-

Saponification (LiOH/THF/H

O) yields the carboxylic acid, which can then be coupled to amines to form amides.

-

Application in PROTACs

In Proteolysis Targeting Chimeras (PROTACs), the cyclohexane ring serves as a rigid, non-aromatic linker that improves solubility and metabolic stability (sp

-

Workflow: The aldehyde is coupled to an E3 ligase ligand (e.g., Thalidomide derivative), and the ester is hydrolyzed and coupled to the target protein ligand.

Reactivity Flowchart

Figure 2: Divergent synthesis pathways demonstrating chemoselectivity.

Experimental Protocol: Reductive Amination

Standard Operating Procedure for derivatizing the aldehyde moiety.

Objective: Synthesis of Methyl 3-((benzylamino)methyl)cyclohexane-1-carboxylate.

-

Preparation: In a flame-dried round-bottom flask, dissolve Methyl 3-formylcyclohexane-1-carboxylate (1.0 equiv, 10 mmol) in anhydrous 1,2-Dichloroethane (DCE) (30 mL).

-

Amine Addition: Add Benzylamine (1.05 equiv) and stir at room temperature for 30 minutes to allow imine formation.

-

Reduction: Cool to 0°C. Add Sodium triacetoxyborohydride (NaBH(OAc)

) (1.5 equiv) portion-wise. -

Reaction: Allow the mixture to warm to room temperature and stir for 4–12 hours. Monitor by TLC (stain with KMnO

or Ninhydrin). -

Work-up: Quench with saturated aqueous NaHCO

. Extract with Dichloromethane (3x). Wash combined organics with brine, dry over Na -

Purification: Flash column chromatography (Hexanes/EtOAc).

Critical Note: Do not use Sodium Cyanoborohydride (NaBH

Safety & Handling

-

Hazards: Combustible liquid. Causes skin irritation (H315) and serious eye irritation (H319).

-

Storage: Store under inert atmosphere (Nitrogen/Argon) at 2-8°C. Aldehydes are prone to air oxidation to carboxylic acids over time.

-

Incompatibility: Strong oxidizing agents, strong bases (will hydrolyze ester).

References

-

PubChem. Methyl 3-formylcyclohexane-1-carboxylate (CID 22258720).[1] National Library of Medicine. [Link]

-

Organic Syntheses. Synthesis of Methyl 1-Formylcyclopropanecarboxylate (Analogous Chemistry). Org.[2][3][4][5][6] Synth. 2016, 93, 286-305. [Link]

-

PrepChem. Synthesis of methyl cyclohexanecarboxylate (Hydrogenation protocol).[Link]

Sources

- 1. Methyl 3-formylcyclohexane-1-carboxylate | C9H14O3 | CID 22258720 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. prepchem.com [prepchem.com]

- 3. 1H-Benzotriazole, 1-hydroxy-, ammonium salt | 63307-62-0 | Benchchem [benchchem.com]

- 4. accesspharmacy.mhmedical.com [accesspharmacy.mhmedical.com]

- 5. researchgate.net [researchgate.net]

- 6. studycorgi.com [studycorgi.com]

Stereochemical Profiling of Methyl 3-formylcyclohexane-1-carboxylate: A Technical Guide

Executive Summary

Methyl 3-formylcyclohexane-1-carboxylate (CAS 50738-62-0) is a highly versatile, bifunctional building block utilized extensively in the synthesis of complex active pharmaceutical ingredients (APIs)[1][2]. It serves as a critical intermediate in the development of neuroprotective mitofusin activators and targeted anti-cancer indoleamine/tryptophan 2,3-dioxygenase (IDO/TDO) inhibitors[3][4]. Because the biological efficacy of these downstream APIs is heavily dependent on the spatial orientation of the cyclohexane ring substituents, mastering the stereochemistry of this molecule is paramount. This guide provides an in-depth analysis of the conformational mechanics, synthesis, and analytical separation of its cis and trans isomers.

Conformational Mechanics of 1,3-Disubstituted Cyclohexanes

To predict the behavior of Methyl 3-formylcyclohexane-1-carboxylate during drug-receptor interactions, one must first analyze the thermodynamics of the 1,3-disubstituted cyclohexane system. The chair conformation of the cyclohexane ring forces substituents into either axial (perpendicular to the ring) or equatorial (radiating outward from the ring) positions[5].

-

The Cis Isomer : In a 1,3-disubstituted system, the cis configuration allows both the methyl carboxylate and the formyl group to occupy equatorial positions simultaneously (the e,e conformation)[6]. This diequatorial arrangement minimizes 1,3-diaxial steric interactions, making it the lowest-energy and most thermodynamically stable form[6][7]. The alternative diaxial (a,a) conformation is highly disfavored due to severe steric clash.

-

The Trans Isomer : The trans configuration forces one substituent into an equatorial position and the other into an axial position (a,e or e,a)[6]. Because one group must be axial, the trans isomer inherently possesses higher conformational energy than the cis (e,e) isomer due to 1,3-diaxial interactions with the ring's axial protons[7][8].

Causality in Drug Design: The spatial divergence between the cis and trans isomers dictates how the resulting API projects its pharmacophores into target protein pockets. For instance, in the development of mitofusin activators, specific trans stereoisomers exhibit potent biological activity (mimicking key amino acid side chains like Val372 and Met376 in MFN2), whereas the corresponding cis analogs are biologically inactive due to improper vector projection[3].

Conformational stability and energy states of cis and trans 1,3-disubstituted cyclohexanes.

Synthesis and Isomeric Separation

The synthesis of Methyl 3-formylcyclohexane-1-carboxylate typically yields a racemic/diastereomeric mixture that must be carefully synthesized and subsequently resolved. A field-proven approach involves the Parikh-Doering oxidation of methyl 3-(hydroxymethyl)cyclohexane-1-carboxylate[4].

Synthesis Protocol: Selective Oxidation

The following self-validating protocol utilizes Pyridine Sulfur Trioxide for the selective oxidation of the primary alcohol to the aldehyde. The causality behind choosing this specific oxidant over harsher reagents (like Jones reagent) is to strictly prevent over-oxidation to the carboxylic acid, preserving the formyl group[4].

Step-by-Step Methodology:

-

Preparation : Dissolve 50.6 mmol (approx. 8.7 g) of methyl 3-(hydroxymethyl)cyclohexane-1-carboxylate in 100 mL of anhydrous Dimethyl Sulfoxide (DMSO) under an inert nitrogen atmosphere to prevent ambient moisture interference[4].

-

Base Addition : Add 300 mmol (approx. 30.3 g) of Triethylamine (TEA) to the solution. The excess base acts as an acid scavenger and drives the formation of the critical alkoxysulfonium intermediate[4].

-

Oxidant Addition : Carefully add 150 mmol (approx. 24.1 g) of Pyridine Sulfur Trioxide complex to the mixture. Maintain the reaction at room temperature (RT)[4][9].

-

Reaction Monitoring : Stir the mixture at RT for 16 hours. The extended reaction time at a mild temperature ensures complete conversion while preventing the thermal degradation of the sensitive formyl group[4][9].

-

Quenching and Extraction : Pour the reaction mixture into 300 mL of cold water to quench. Extract the aqueous layer with 300 mL of Ethyl Acetate (EA). The organic layer contains the target Methyl 3-formylcyclohexane-1-carboxylate[4].

-

Purification : Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify via silica gel column chromatography to yield the product as a yellow oil[3][4].

Chromatographic Resolution of Isomers

Because the synthesis yields a mixture, chiral separation is mandatory. Supercritical Fluid Chromatography (SFC) or High-Performance Liquid Chromatography (HPLC) using chiral stationary phases is the industry standard[4][5].

Separation Protocol:

-

Column Selection : Utilize a Chiralpak OD-H or AD-H preparative column. These columns leverage amylose or cellulose derivatives that provide distinct chiral recognition environments[4][9].

-

Mobile Phase : Employ a supercritical CO

/ Ethanol mixture (typically 70/30 v/v) modified with 0.1% Diethylamine (DEA)[4]. Causality: The DEA suppresses non-specific hydrogen bonding between the formyl/carboxylate groups and the silica support, preventing peak tailing. -

Elution : Run the separation at a controlled flow rate. The cis and trans isomers will elute at distinct retention times due to their differing dipole moments and spatial interactions with the chiral grooves of the stationary phase[5][9].

Workflow for the synthesis and chiral separation of cis and trans isomers.

Analytical Characterization (NMR Spectroscopy)

Differentiating the cis and trans isomers of 1,3-disubstituted cyclohexanes relies heavily on

-

Axial-Axial Coupling : Protons in axial positions exhibit large coupling constants (

Hz) with adjacent axial protons due to the ~180° dihedral angle, as dictated by the Karplus equation[10]. -

Axial-Equatorial / Equatorial-Equatorial Coupling : These interactions exhibit much smaller coupling constants (

Hz) due to the ~60° dihedral angle[10].

By analyzing the signals, the cis isomer (which defaults to the diequatorial substituents conformation) will place the protons at C1 and C3 in axial positions, resulting in large diaxial coupling constants. Conversely, the trans isomer (one equatorial, one axial substituent) will show a mix of large and small coupling constants for these key protons, allowing for definitive stereochemical assignment[10].

Quantitative Data Summary

| Property / Feature | Cis Isomer | Trans Isomer |

| Preferred Conformation | Diequatorial (e,e) | Axial-Equatorial (a,e) |

| Relative Thermodynamic Stability | Higher (Lower Energy) | Lower (Higher Energy) |

| 1,3-Diaxial Interactions | None (in e,e form) | Present (1 substituent is axial) |

| Large | Smaller | |

| Relevance in Mitofusin Activators | Generally inactive[3] | Potent biological activity[3] |

References

- Source: nih.

- Source: google.com (Google Patents)

- Source: nih.

- Source: googleapis.

- Source: benchchem.

- 2.

- Source: mvpsvktcollege.ac.

- Source: centre.

- Source: acs.

Sources

- 1. Methyl 3-formylcyclohexane-1-carboxylate | C9H14O3 | CID 22258720 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. METHYL 3-FORMYLCYCLOHEXANE-1-CARBOXYLATE | 50738-62-0 [sigmaaldrich.com]

- 3. Pharmacophore-based design of phenyl-[hydroxycyclohexyl] cycloalkyl-carboxamide mitofusin activators with improved neuronal activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. WO2016161960A1 - NOVEL 5 OR 8-SUBSTITUTED IMIDAZO [1, 5-a] PYRIDINES AS INDOLEAMINE AND/OR TRYPTOPHANE 2, 3-DIOXYGENASES - Google Patents [patents.google.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. 2.15 Conformations of Disubstituted Cyclohexanes – Fundamentals of Organic Chemistry [ncstate.pressbooks.pub]

- 7. mvpsvktcollege.ac.in [mvpsvktcollege.ac.in]

- 8. Cyclohexane with substituents [chemserv.centre.edu]

- 9. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 10. pubs.acs.org [pubs.acs.org]

Structural and Mechanistic Divergence in Bifunctional Scaffolds: Methyl 3-formylcyclohexanecarboxylate vs. Methyl 3-formyl-3-cyclohexene-1-carboxylate

Executive Summary

In modern drug discovery and organic synthesis, the spatial arrangement and electronic properties of bifunctional building blocks dictate the success of library generation and target engagement. This whitepaper provides a rigorous comparative analysis of two highly related, yet chemically divergent scaffolds: Methyl 3-formylcyclohexanecarboxylate (Compound A) and Methyl 3-formyl-3-cyclohexene-1-carboxylate (Compound B). By introducing a single degree of unsaturation, the fundamental reactivity, 3D conformation, and application profile of the scaffold shift dramatically from a flexible, sp3-rich building block to a rigidified, electrophilic Michael acceptor.

Structural and Conformational Divergence

The addition of a double bond between C3 and C4 in the cyclohexyl ring fundamentally alters the scaffold's 3D topography.

Saturated Scaffold: Methyl 3-formylcyclohexanecarboxylate

Compound A is a fully saturated cyclohexane ring. It exists primarily in a chair conformation. Because it possesses stereocenters at C1 and C3, it exists as cis and trans diastereomers. The cis-isomer is thermodynamically favored as both the ester and formyl groups can simultaneously occupy equatorial positions, minimizing 1,3-diaxial interactions. This scaffold is highly valued for increasing the Fraction of sp3 carbons (Fsp3) in drug candidates, which often correlates with improved solubility and reduced off-target toxicity.

Unsaturated Scaffold: Methyl 3-formyl-3-cyclohexene-1-carboxylate

Compound B contains an endocyclic double bond conjugated with the C3 formyl group. This sp2 hybridization forces the ring into a more rigid half-chair conformation. The exit vectors of the C1 ester and the C3 aldehyde are locked into a narrower spatial trajectory. More importantly, the conjugation creates an α,β-unsaturated aldehyde. This electronic delocalization lowers the Lowest Unoccupied Molecular Orbital (LUMO), transforming the scaffold from a simple hard electrophile into a soft electrophile capable of participating in conjugate addition reactions.

Electronic Properties and Reactivity Profiles

The causality behind selecting one scaffold over the other lies entirely in their orthogonal reactivity profiles.

Figure 1: Divergent reactivity pathways of saturated vs. unsaturated bifunctional scaffolds.

Compound A undergoes classic aliphatic aldehyde chemistry. It is ideal for reductive aminations with primary or secondary amines to generate functionalized piperidines or complex peptidomimetics, such as those used in the synthesis of IKK-β inhibitors .

Compound B , conversely, is a potent Michael acceptor. The C4 position is highly electrophilic. In biological systems, this makes Compound B an exceptional warhead for Targeted Covalent Inhibitors (TCIs). The soft nucleophilicity of non-catalytic cysteine residues in kinase active sites allows for rapid, irreversible 1,4-conjugate addition, permanently silencing the target protein.

Quantitative Data Summary

The table below summarizes the physicochemical and electronic differences dictating the use of these two scaffolds.

| Property | Methyl 3-formylcyclohexanecarboxylate (A) | Methyl 3-formyl-3-cyclohexene-1-carboxylate (B) |

| Molecular Formula | C9H14O3 | C9H12O3 |

| Molecular Weight | 170.21 g/mol | 168.19 g/mol |

| Degree of Unsaturation | 3 | 4 |

| Ring Conformation | Chair (Favored: cis-diequatorial) | Half-chair |

| Aldehyde Type | Aliphatic (sp3-linked) | α,β-Unsaturated (sp2-linked) |

| Electrophilicity | Hard electrophile (C=O attack) | Soft electrophile (C=C Michael acceptor) |

| Primary Application | Fsp3-rich library building blocks | Targeted covalent inhibitors (TCIs) |

Experimental Methodologies: A Self-Validating Synthetic Workflow

To ensure high-fidelity access to both scaffolds, a unified, self-validating synthetic workflow is recommended. Direct formylation of unactivated alkenes is notoriously difficult. Therefore, the most robust approach utilizes Palladium-catalyzed reductive carbonylation of a vinyl triflate intermediate , . Compound A is then accessed via selective catalytic hydrogenation of Compound B, ensuring the regiochemistry of the formyl group is perfectly conserved.

Figure 2: Self-validating synthetic workflow for accessing both scaffolds.

Protocol 1: Synthesis of Methyl 3-formyl-3-cyclohexene-1-carboxylate (Compound B)

Rationale: Reductive carbonylation allows for the precise installation of the formyl group at the C3 position via a cross-coupling mechanism, avoiding the regiochemical mixtures common in direct hydroformylation.

-

Enolization and Triflation:

-

Dissolve methyl 3-oxocyclohexanecarboxylate (1.0 equiv) in anhydrous THF under an argon atmosphere. Cool to -78 °C.

-

Dropwise add Lithium diisopropylamide (LDA, 1.1 equiv). Stir for 1 hour to ensure complete enolate formation.

-

Add N-(5-chloro-2-pyridyl)triflimide (Comins' reagent, 1.2 equiv) in THF. Warm to room temperature and stir for 4 hours.

-

Quench with saturated aqueous NaHCO3, extract with EtOAc, dry over Na2SO4, and concentrate. Purify via silica gel chromatography to isolate the vinyl triflate.

-

-

Palladium-Catalyzed Carbonylation:

-

In a pressure reactor, combine the vinyl triflate (1.0 equiv), Pd(OAc)2 (5 mol%), 1,3-bis(diphenylphosphino)propane (dppp, 10 mol%), and anhydrous DMF.

-

Add triethylsilane (Et3SiH, 2.0 equiv) as the hydride source.

-

Purge the reactor with Carbon Monoxide (CO) gas and pressurize to 5 bar. Heat the mixture to 60 °C for 12 hours.

-

Vent the CO gas safely. Dilute with water, extract with diethyl ether, and purify via column chromatography to yield Compound B.

-

Protocol 2: Synthesis of Methyl 3-formylcyclohexanecarboxylate (Compound A)

Rationale: Selective hydrogenation of the conjugated double bond in Compound B provides Compound A with absolute regiochemical certainty. The aldehyde is generally stable to standard Pd/C hydrogenation conditions if reaction times are strictly monitored.

-

Catalytic Hydrogenation:

-

Dissolve Compound B (1.0 equiv) in anhydrous ethyl acetate (EtOAc).

-

Add 10% Palladium on Carbon (Pd/C, 0.05 equiv by weight) carefully under an inert atmosphere.

-

Evacuate the flask and backfill with Hydrogen (H2) gas via a balloon.

-

Stir vigorously at room temperature for 3–4 hours. Monitor strictly via TLC (using a 2,4-DNPH stain for the aldehyde) to prevent over-reduction of the formyl group to a primary alcohol.

-

-

Workup:

-

Filter the heterogeneous mixture through a pad of Celite to remove the Pd/C catalyst. Wash the pad thoroughly with EtOAc.

-

Concentrate the filtrate under reduced pressure to yield Compound A. The cis/trans diastereomeric ratio can be determined via 1H-NMR and separated via preparative HPLC if isomerically pure building blocks are required.

-

References

-

National Center for Biotechnology Information (PubChem). "Methyl 3-formylcyclohexane-1-carboxylate; CID 22258720". PubChem Database. URL:[Link]

-

Zhang, S., Neumann, H., Beller, M. "Pd-Catalyzed Carbonylation of Vinyl Triflates To Afford α,β-Unsaturated Aldehydes, Esters, and Amides under Mild Conditions". Organic Letters 2019, 21 (10), 3528-3532. URL:[Link]

-

Baillargeon, V. P., Stille, J. K. "Palladium-catalyzed formylation of organic halides with carbon monoxide and tin hydride". Journal of the American Chemical Society 1986, 108 (3), 452-461. URL:[Link]

- Murata, T., et al. "PYRIDINE DERIVATIVES WITH IKB-KINASE (IKK-β) INHIBITING ACTIVITY". World Intellectual Property Organization, WO2002024679A1, 2002.

Solubility of Methyl 3-formylcyclohexane-1-carboxylate in Organic Solvents: A Predictive and Experimental Guide for Researchers

An In-depth Technical Guide

Executive Summary

Methyl 3-formylcyclohexane-1-carboxylate is a bifunctional molecule featuring both an ester and an aldehyde group on a cyclohexane scaffold. This structure makes it a valuable intermediate in the synthesis of complex organic molecules, particularly in pharmaceutical and agrochemical research.[1] Understanding its solubility profile in various organic solvents is paramount for optimizing reaction conditions, designing effective purification strategies like crystallization, and developing stable formulations. This guide provides a comprehensive overview of the theoretical principles governing the solubility of this compound, offers a predicted solubility profile based on its structural characteristics, and details a robust experimental protocol for its quantitative determination. This document is intended for researchers, chemists, and drug development professionals who require a deep, practical understanding of this compound's behavior in solution.

Introduction: The Significance of Solubility

The molecular structure of methyl 3-formylcyclohexane-1-carboxylate—comprising a polar methyl ester, a polar aldehyde, and a nonpolar cyclohexane ring—confers upon it a nuanced solubility behavior. The interplay between these functional groups dictates its interaction with solvents of varying polarities and hydrogen-bonding capabilities.

-

For Synthetic Chemists: Proper solvent selection is critical for achieving optimal reaction kinetics and yield. A solvent must effectively solvate reactants while potentially facilitating the isolation of the final product.

-

For Process Development: In scaling up syntheses, solubility data informs the choice of solvents for extraction, washing, and crystallization, directly impacting product purity and process efficiency.[2]

-

For Formulation Scientists: In drug development, the solubility of an intermediate or a final active pharmaceutical ingredient (API) is a critical physicochemical property that influences bioavailability and the choice of delivery vehicle.[3][4]

This guide bridges theoretical predictions with practical application, providing the necessary tools to confidently work with this versatile molecule.

Theoretical Framework for Predicting Solubility

The solubility of a solute in a solvent is governed by the intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules. A favorable dissolution process occurs when solute-solvent interactions overcome the solute-solute and solvent-solvent interactions.

Principle of "Like Dissolves Like"

This foundational principle provides a qualitative assessment of solubility. Methyl 3-formylcyclohexane-1-carboxylate can be dissected as follows:

-

Polar Moieties: The ester (-COOCH₃) and aldehyde (-CHO) groups can engage in dipole-dipole interactions.

-

Nonpolar Moiety: The cyclohexane ring is hydrophobic and favors van der Waals interactions.

This dual nature suggests that the compound will be most soluble in solvents of intermediate polarity that can interact with both its polar and nonpolar regions.

Hansen Solubility Parameters (HSP)

A more quantitative approach to predicting solubility involves the use of Hansen Solubility Parameters (HSP).[5] This model deconstructs the total Hildebrand solubility parameter into three components:

-

δD (Dispersion): Energy from van der Waals forces.

-

δP (Polar): Energy from dipole-dipole interactions.

-

δH (Hydrogen Bonding): Energy from hydrogen bonds.

Every molecule can be assigned a point in this three-dimensional "Hansen space." The principle states that substances with similar HSP coordinates (a small "distance," Ra, between them) are likely to be miscible.[6]

The HSP distance (Ra) is calculated using the following equation: Ra² = 4(δD₁ - δD₂)² + (δP₁ - δP₂)² + (δH₁ - δH₂)² [5]

A solute is predicted to be soluble in a solvent if its Ra is less than the interaction radius (R₀) of the solute. While the specific HSP values for methyl 3-formylcyclohexane-1-carboxylate are not readily published, we can use the known HSP values of common solvents to predict which are most likely to be effective. Solvents with balanced δD, δP, and δH values are expected to be good candidates.

Table 1: Hansen Solubility Parameters for Common Organic Solvents (Note: Values are approximate and can vary slightly with source and temperature. Units are MPa⁰.⁵)

| Solvent | δD (Dispersion) | δP (Polar) | δH (Hydrogen Bonding) |

| n-Hexane | 14.9 | 0.0 | 0.0 |

| Toluene | 18.0 | 1.4 | 2.0 |

| Dichloromethane | 17.0 | 7.3 | 7.1 |

| Acetone | 15.5 | 10.4 | 7.0 |

| Ethyl Acetate | 15.8 | 5.3 | 7.2 |

| Ethanol | 15.8 | 8.8 | 19.4 |

| Methanol | 14.7 | 12.3 | 22.3 |

| Water | 15.5 | 16.0 | 42.3 |

Predicted Solubility Profile

Based on the molecular structure and theoretical principles, a qualitative solubility profile for methyl 3-formylcyclohexane-1-carboxylate can be predicted.

Table 2: Predicted Qualitative Solubility in Various Solvent Classes

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Nonpolar, Aliphatic | Hexane, Cyclohexane | Low | Dominated by weak dispersion forces; cannot effectively solvate the polar ester and aldehyde groups. |

| Nonpolar, Aromatic | Toluene, Benzene | Moderate | The aromatic ring can interact with the cyclohexane backbone via dispersion forces, with some minor polar interactions. A good balance for this molecule. |

| Polar, Aprotic | Acetone, Ethyl Acetate, Tetrahydrofuran (THF), Dichloromethane (DCM) | High | These solvents possess strong dipole moments that can interact favorably with the ester and aldehyde groups, while their organic nature accommodates the cyclohexane ring. |

| Polar, Protic | Ethanol, Methanol | Moderate to High | These solvents can act as hydrogen bond acceptors for the carbonyl oxygens. However, their strong self-association via hydrogen bonding may slightly hinder solvation compared to aprotic solvents. |

| Highly Polar, Protic | Water | Very Low | The large, nonpolar cyclohexane ring dominates the molecule's character, leading to a high degree of hydrophobicity. The polar groups are insufficient to overcome the strong hydrogen-bonding network of water. |

Experimental Protocol for Solubility Determination

To obtain quantitative data, a standardized experimental procedure is essential. The isothermal shake-flask method is a reliable and widely accepted technique for determining the solubility of a solid compound in a solvent.[7]

Materials and Equipment

-

Methyl 3-formylcyclohexane-1-carboxylate (≥97% purity)[8]

-

Selected organic solvents (analytical grade or higher)

-

Analytical balance (±0.0001 g accuracy)

-

Scintillation vials or flasks with airtight caps

-

Thermostatically controlled shaker or water bath

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Pipettes and glassware

-

Oven or vacuum oven for drying

Step-by-Step Methodology

-

Preparation: Add an excess amount of methyl 3-formylcyclohexane-1-carboxylate to a pre-weighed vial. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation.

-

Solvent Addition: Add a known volume or mass of the chosen solvent to the vial.

-

Equilibration: Seal the vial tightly and place it in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C). Allow the mixture to agitate for a sufficient period (typically 24-48 hours) to ensure that thermodynamic equilibrium is reached. The system is at equilibrium when the concentration of the dissolved solute remains constant over time.

-

Phase Separation: After equilibration, cease agitation and allow the vial to stand undisturbed in the temperature bath for several hours to let the excess solid settle.

-

Sample Withdrawal: Carefully withdraw a clear aliquot of the supernatant using a syringe. Immediately attach a syringe filter and dispense the saturated solution into a clean, pre-weighed sample vial. This step is critical to remove any undissolved microcrystals.

-

Solvent Evaporation: Weigh the vial containing the saturated solution. Then, carefully evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a moderate temperature until a constant weight of the dried solute is achieved.

-

Calculation:

-

Mass of empty vial = M_vial

-

Mass of vial + saturated solution = M_solution

-

Mass of vial + dried solute = M_solute

-

Solubility (g / 100 g solvent) = [ (M_solute - M_vial) / ( (M_solution - M_vial) - (M_solute - M_vial) ) ] * 100

-

To convert to other units like g/L or mol/L, use the known density of the solvent and the molecular weight of the solute (170.21 g/mol ).[9]

-

Experimental Workflow Diagram

Caption: Workflow for the isothermal shake-flask solubility determination method.

Conclusion

While specific experimental data for the solubility of methyl 3-formylcyclohexane-1-carboxylate is not widely published, a strong predictive understanding can be derived from fundamental chemical principles and established theoretical models like Hansen Solubility Parameters. The compound is anticipated to exhibit high solubility in moderately polar aprotic solvents, moderate solubility in alcohols and aromatic solvents, and low solubility in highly nonpolar or highly polar media. For researchers requiring precise quantitative data, the detailed isothermal shake-flask protocol provided in this guide offers a reliable and self-validating method. This combined theoretical and practical approach enables scientists to make informed decisions regarding solvent selection, thereby accelerating research and development in synthetic chemistry and drug discovery.

References

- Machine Learning with Physicochemical Relationships: Solubility Prediction in Organic Solvents and Water. (2020). Research Communities by Springer Nature.

- Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures. MIT Open Access Articles.

- Accurately Predicting Solubility Curves via a Thermodynamic Cycle, Machine Learning, and Solvent Ensembles. (2025). Journal of the American Chemical Society.

- Predicting aqueous and organic solubilities with machine learning: a workflow for identifying organic cosolvents. Digital Discovery (RSC Publishing).

- Graph Neural Networks for Predicting Solubility in Diverse Solvents using MolMerger incorporating Solute-solvent Interactions. (2024). arXiv.

- Methyl 3-formylcyclohexane-1-carboxylate. PubChem.

- Methyl 3-formyl-3-methylcyclohexene-1-carboxylate. PubChem.

- IUPAC-NIST Solubility Data Series. 88. Esters with Water—Revised and Updated. Part 1. C2 to C4 Esters. (2009). AIP Publishing.

- Ester Solubility and Preparation Lab Report. Scribd.

- Methyl cyclohexanecarboxylate. Solubility of Things.

- Hansen solubility approach towards green solvent processing. Rsc.org.

- Methyl 3-hydroxy-3-phenylcyclobutane-1-carboxylate. Benchchem.

- methyl 3-formylcyclohexane-1-carboxylate, min 97%, 500 mg. CP Lab Safety.

- ESTERS WITH WATER PART II: ESTERS 7-C TO 32-C.

- Hansen solubility parameters. Stenutz.

- Solubility of Organic Compounds. (2023). Chemistry LibreTexts.

- Hansen Solubility Parameters (HSP). Prof Steven Abbott.

- Solubility of Stearic Acid in Various Organic Solvents and Its Prediction using Non-ideal Solution Models. ScienceAsia.

- Methyl 1-cyclohexene-1-carboxylate. Sigma-Aldrich.

- Methyl 1-methyl-3-cyclohexene-1-carboxylate. CAS Common Chemistry.

- Technical Support Center: Methyl Cyclohexanecarboxylate Synthesis. Benchchem.

- Hansen Solubility Parameters (HSPs): A Reliable Tool for Assessing the Selectivity of Pristine and Hybrid Polymer Nanocomposites. (2022). UPCommons.

- [Application of methyl in drug design]. (2013). PubMed.

- 1-Methylcyclohexanecarboxylic acid. CymitQuimica.

- Synthesis of Methyl 1-Formylcyclopropanecarboxylate utilizing Ti-Claisen Condensation. (2016). Organic Syntheses.

- The Magic Methyl and Its Tricks in Drug Discovery and Development. (2023). PMC.

- Squaryl molecular metaphors - application to rational drug design and imaging agents. (2017). PubMed.

- Structure of Methyl 1-oxo-3,5-diphenylcyclohexene-6-carboxylate. (2007). MDPI.

- Solubility of Pharmaceutical Compounds in Organic Solvents Using Artificial Nural Network and Correlation Model. (2023). Physical Chemistry Research.

- Properties of Common Organic Solvents. (2022).

- Methyl 1-formylcyclohex-3-ene-1-carboxylate. PubChemLite.

Sources

- 1. Methyl 3-hydroxy-3-phenylcyclobutane-1-carboxylate | 69584-45-8 | Benchchem [benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. [Application of methyl in drug design] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Hansen Solubility Parameters (HSP) | Practical Adhesion Science | Prof Steven Abbott [stevenabbott.co.uk]

- 6. Hansen solubility parameters [stenutz.eu]

- 7. scienceasia.org [scienceasia.org]

- 8. calpaclab.com [calpaclab.com]

- 9. Methyl 3-formylcyclohexane-1-carboxylate | C9H14O3 | CID 22258720 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Methyl 3-formylcyclohexane-1-carboxylate: Synthesis, Reactivity, and Applications in Drug Discovery

Foreword

In the landscape of modern medicinal chemistry and drug development, the strategic use of bifunctional building blocks is paramount for the efficient construction of complex molecular architectures. Methyl 3-formylcyclohexane-1-carboxylate, with its distinct arrangement of a reactive aldehyde and a modifiable ester group on a conformationally significant cyclohexyl scaffold, represents a versatile platform for chemical innovation. This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of this compound, from its fundamental properties and synthesis to its application as a key intermediate in the synthesis of advanced therapeutics, including the burgeoning field of Proteolysis-Targeting Chimeras (PROTACs). Our focus extends beyond mere procedural descriptions to elucidate the underlying chemical principles and strategic considerations that guide its use in contemporary research.

Compound Identification and Physicochemical Properties

A thorough understanding of a chemical entity begins with its unambiguous identification and a clear grasp of its physical and chemical characteristics.

Nomenclature and Identification

The compound of interest is systematically named according to IUPAC nomenclature, though several synonyms are commonly encountered in chemical literature and supplier catalogs.

-

IUPAC Name: methyl 3-formylcyclohexane-1-carboxylate[1]

-

Synonyms: Methyl 3-formylcyclohexanecarboxylate, Cyclohexanecarboxylic acid, 3-formyl-, methyl ester[1]

-

CAS Number: 50738-62-0[1]

-

Molecular Formula: C₉H₁₄O₃[1]

-

Molecular Weight: 170.21 g/mol [1]

Physicochemical Data

The physicochemical properties of a compound are critical determinants of its reactivity, handling, and pharmacokinetic behavior. The data presented in Table 1 have been compiled from reputable chemical databases.

| Property | Value | Source |

| Molecular Weight | 170.21 g/mol | PubChem[1] |

| Molecular Formula | C₉H₁₄O₃ | PubChem[1] |

| XLogP3 | 0.9 | PubChem[1] |

| Hydrogen Bond Donor Count | 0 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 3 | PubChem[1] |

| Rotatable Bond Count | 2 | PubChem[1] |

| Exact Mass | 170.094294304 Da | PubChem[1] |

| Topological Polar Surface Area | 43.4 Ų | PubChem[1] |

Synthesis of Methyl 3-formylcyclohexane-1-carboxylate

The synthesis of this bifunctional cyclohexyl derivative can be approached through several strategic pathways. The choice of method often depends on the availability of starting materials, desired stereochemistry, and scalability. Two plausible and widely applicable synthetic strategies are presented here: the Diels-Alder cycloaddition followed by functional group manipulation, and the oxidation of a precursor alcohol.

Strategy 1: Diels-Alder Cycloaddition Approach

The Diels-Alder reaction is a powerful tool for the construction of six-membered rings with excellent regio- and stereochemical control.[2][3] This approach allows for the direct installation of the required functionalities in a predictable manner.

The core of this strategy involves a [4+2] cycloaddition between a suitable diene and a dienophile, followed by subsequent chemical transformations to yield the target molecule.

Step 1: Synthesis of Methyl cyclohex-3-ene-1-carboxylate (Diels-Alder Reaction)

-

Reaction Setup: In a high-pressure reactor, combine methyl acrylate (1.0 eq) and 1,3-butadiene (1.5 eq) in a suitable solvent such as toluene.

-

Reaction Conditions: Heat the mixture to 150-180 °C for 6-12 hours. The progress of the reaction can be monitored by GC-MS.

-

Work-up and Purification: After cooling, the solvent is removed under reduced pressure. The crude product is then purified by vacuum distillation to yield methyl cyclohex-3-ene-1-carboxylate.

Step 2: Hydroformylation of Methyl cyclohex-3-ene-1-carboxylate

-

Reaction Setup: In a high-pressure autoclave, dissolve methyl cyclohex-3-ene-1-carboxylate (1.0 eq) in an appropriate solvent (e.g., toluene or THF). Add a rhodium-based catalyst, such as Rh(acac)(CO)₂, and a phosphine ligand (e.g., triphenylphosphine).

-

Reaction Conditions: Pressurize the autoclave with a mixture of carbon monoxide and hydrogen (synthesis gas, typically 1:1 ratio) to 50-100 atm. Heat the reaction to 80-120 °C with vigorous stirring for 12-24 hours.

-

Work-up and Purification: After cooling and depressurization, the catalyst is removed by filtration through a pad of silica gel. The solvent is evaporated, and the resulting mixture of isomeric aldehydes and alcohols is separated by column chromatography to isolate the desired methyl 3-(hydroxymethyl)cyclohexane-1-carboxylate.

Step 3: Oxidation to Methyl 3-formylcyclohexane-1-carboxylate

-

Reaction Setup: To a stirred solution of oxalyl chloride (1.5 eq) in anhydrous dichloromethane at -78 °C, add dimethyl sulfoxide (DMSO, 2.2 eq) dropwise. After 15 minutes, add a solution of methyl 3-(hydroxymethyl)cyclohexane-1-carboxylate (1.0 eq) in dichloromethane.

-

Reaction Conditions: Stir the mixture at -78 °C for 1 hour. Then, add triethylamine (5.0 eq) and allow the reaction to warm to room temperature.

-

Work-up and Purification: Quench the reaction with water and separate the organic layer. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product is purified by silica gel column chromatography to afford methyl 3-formylcyclohexane-1-carboxylate.

Strategy 2: Oxidation of a Dihydroxy Precursor

An alternative strategy involves the selective oxidation of a diol precursor, which can be synthesized from commercially available starting materials.

Key Reactions and Synthetic Utility

The synthetic value of methyl 3-formylcyclohexane-1-carboxylate lies in the orthogonal reactivity of its two functional groups. The aldehyde is a prime target for nucleophilic addition and related reactions, while the ester can be hydrolyzed, reduced, or converted to an amide.

Reactions at the Aldehyde Group

a) Reductive Amination: This is a cornerstone reaction for introducing nitrogen-containing substituents. The aldehyde is condensed with a primary or secondary amine to form an imine, which is then reduced in situ to the corresponding amine.[4][5]

-

Protocol:

-

In a round-bottom flask, dissolve methyl 3-formylcyclohexane-1-carboxylate (1.0 eq) and the desired amine (1.1 eq) in a suitable solvent like methanol or dichloromethane.

-

Add a mild reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq).

-

Stir the reaction at room temperature for 2-12 hours, monitoring by TLC or LC-MS.

-

Upon completion, quench with saturated aqueous sodium bicarbonate solution and extract with an organic solvent.

-

The organic layer is dried and concentrated, and the product is purified by chromatography.

-

b) Wittig Reaction: This reaction is a powerful method for converting the aldehyde into an alkene, allowing for carbon chain extension.[6]

-

Protocol:

-

Prepare the phosphonium ylide by treating the corresponding phosphonium salt (e.g., benzyltriphenylphosphonium chloride) with a strong base like n-butyllithium in an anhydrous solvent (e.g., THF) at low temperature.

-

Add a solution of methyl 3-formylcyclohexane-1-carboxylate (1.0 eq) in THF to the ylide solution.

-

Allow the reaction to warm to room temperature and stir until completion.

-

Quench the reaction with water and extract the product with an organic solvent.

-

The product is purified by column chromatography to separate it from the triphenylphosphine oxide byproduct.

-

Reactions at the Ester Group

a) Saponification (Hydrolysis): The methyl ester can be readily hydrolyzed to the corresponding carboxylic acid under basic conditions.

-

Protocol:

-

Dissolve methyl 3-formylcyclohexane-1-carboxylate in a mixture of methanol and water.

-

Add an excess of a base, such as sodium hydroxide or lithium hydroxide (2-3 eq).

-

Stir the mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC).

-

Acidify the reaction mixture with a mineral acid (e.g., 1M HCl) to protonate the carboxylate.

-

Extract the carboxylic acid product with an organic solvent, dry, and concentrate.

-

b) Amidation: The ester can be converted to an amide by reaction with an amine, often at elevated temperatures or with the aid of a catalyst.

Applications in Drug Discovery and Development

The unique structural features of methyl 3-formylcyclohexane-1-carboxylate make it a valuable building block in the synthesis of pharmaceutically relevant molecules. The cyclohexyl core provides a three-dimensional scaffold that can improve metabolic stability and solubility compared to flat aromatic systems.

Role as a Linker in PROTACs

Proteolysis-Targeting Chimeras (PROTACs) are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's degradation.[7] A PROTAC consists of a target-binding ligand, an E3 ligase-binding ligand, and a linker connecting them. The nature of the linker is critical for the efficacy of the PROTAC.

The cyclohexane scaffold derived from methyl 3-formylcyclohexane-1-carboxylate can serve as a rigid and stereochemically defined component of a PROTAC linker.[8][9] The ability to introduce functionality at two distinct points (the original aldehyde and ester positions) allows for the attachment of the two-ligand systems.

Sources

- 1. Methyl 3-formylcyclohexane-1-carboxylate | C9H14O3 | CID 22258720 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. sciepub.com [sciepub.com]

- 4. Reductive amination - Wikipedia [en.wikipedia.org]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. Thieme E-Books & E-Journals [thieme-connect.de]

- 8. precisepeg.com [precisepeg.com]

- 9. discovery.dundee.ac.uk [discovery.dundee.ac.uk]

Thermodynamic Stability of cis- vs trans-3-Formylcyclohexane Carboxylates

This guide provides a comprehensive thermodynamic and conformational analysis of ethyl 3-formylcyclohexanecarboxylate, specifically addressing the stability differences between cis and trans isomers. It is designed for researchers in medicinal chemistry and process development.

Technical Guide & Conformational Analysis

Executive Summary

In the context of 1,3-disubstituted cyclohexanes, the cis-isomer is thermodynamically more stable than the trans-isomer. This preference arises because the cis-1,3 configuration allows both substituents to adopt the energetically favorable equatorial positions (diequatorial conformation). Conversely, the trans-1,3 configuration forces one substituent into an axial position, incurring 1,3-diaxial strain.

For ethyl 3-formylcyclohexanecarboxylate:

-

Dominant Isomer: cis-isomer (diequatorial).

-

Energy Penalty: The trans-isomer is destabilized by approximately 0.6–0.8 kcal/mol relative to the cis-isomer.

-

Preferred trans-Conformer: In the trans-isomer, the bulky ester group prefers the equatorial position, forcing the smaller formyl group into the axial position.

Theoretical Framework: Conformational Analysis

The 1,3-Disubstitution Rule

Unlike 1,2- or 1,4-disubstituted systems where the trans (diequatorial) isomer is most stable, 1,3-systems follow a different geometric rule due to the cyclohexane chair topology.

-

cis-1,3-Disubstitution: The two substituents point in the same direction relative to the ring plane. In a chair conformation, positions 1 and 3 are either both axial (

) or both equatorial ( -

trans-1,3-Disubstitution: The substituents point in opposite directions (one up, one down). This geometry mandates that if one position is equatorial, the other must be axial (

or

A-Value Analysis

The "A-value" represents the Gibbs free energy difference (

| Substituent | Functional Group | Approx. A-Value (kcal/mol) | Steric Implication |

| Formyl | 0.6 – 0.8 | Moderate bulk; planar geometry minimizes some axial strain. | |

| Ester | 1.1 – 1.2 | Larger bulk; strongly prefers equatorial position. |

Note: A-values are solvent-dependent but provide a robust baseline for prediction.

Thermodynamic Calculation & Energy Landscape

To determine the equilibrium ratio, we calculate the relative energies of the possible conformers.

Cis-Isomer Energy

-

Conformer A (

): Both groups equatorial.-

Strain Energy

kcal/mol (Reference state).

-

-

Conformer B (

): Both groups axial.-

Strain Energy

. -

Total

(severe steric clash)

-

-

Result: The cis-isomer exists almost exclusively in the

conformation .

Trans-Isomer Energy

The trans-isomer must adopt an (

-

Conformer C (Formyl-axial, Ester-equatorial):

-

Strain Energy

.

-

-

Conformer D (Formyl-equatorial, Ester-axial):

-

Strain Energy

.

-

-

Result: The trans-isomer prefers Conformer C, but it is still 0.8 kcal/mol less stable than the cis-isomer (

).

Equilibrium Constant ( )

Using the Gibbs free energy equation

(Note: In polar protic solvents like ethanol, stabilization of the carbonyl dipoles may slightly alter this ratio, but the cis preference remains dominant.)

Visualization of Energy Landscape

Figure 1: Conformational energy landscape showing the stability of the cis-(e,e) global minimum.

Experimental Protocols

Synthesis of the Scaffold

Direct synthesis of the aldehyde often results in mixtures. The most robust route for drug discovery applications involves the reduction of isophthalic acid diesters.

Route: Dimethyl isophthalate

Step-by-Step Methodology:

-

Hydrogenation:

-

Substrate: Dimethyl isophthalate.

-

Catalyst: 5% Rh/Al

O -

Conditions: 50–100 psi H

, MeOH, RT, 12h. -

Result: Mixture of cis- and trans-dimethyl cyclohexane-1,3-dicarboxylate (often favors cis).

-

-

Epimerization (Optional but recommended):

-

Treat crude diester with NaOMe in MeOH at reflux for 4h.

-

Result: Thermodynamic enrichment of the cis-diester.

-

-

Monohydrolysis:

-

Reagent: 0.95 eq. NaOH in MeOH/H

O. -

Workup: Acidify and extract mono-acid.

-

-

Selective Reduction to Aldehyde:

-

Activation: Treat mono-acid with Isobutyl chloroformate / NMM to form mixed anhydride.

-

Reduction: Add NaBH

at -15°C to obtain the alcohol (Hydroxymethyl intermediate). -

Oxidation:[1][2] Swern oxidation (DMSO/Oxalyl Chloride) or DMP oxidation of the alcohol to the target Ethyl 3-formylcyclohexanecarboxylate .

-

Equilibration Protocol (Determining Stability)

To experimentally verify the thermodynamic ratio or enrich the stable isomer.

Reagents:

-

Sodium Ethoxide (NaOEt) (0.1 eq)

-

Absolute Ethanol (Solvent)

Procedure:

-

Dissolve 100 mg of the cis/trans mixture in 2 mL of absolute ethanol.

-

Add 10

L of 21% NaOEt in EtOH solution. -

Stir at room temperature for 24 hours (Thermodynamic control).

-

Quench with 1 eq. of Acetic Acid.

-

Analyze via GC-MS or

H-NMR.-

NMR Diagnostic: The cis-isomer (diequatorial) will show the

-proton of the ester as a triplet of triplets (tt) with large coupling constants (

-

Epimerization Mechanism

Epimerization occurs at the

Figure 2: Base-catalyzed epimerization pathway favoring the thermodynamic cis-product.

References

- Eliel, E. L., & Wilen, S. H. (1994). Stereochemistry of Organic Compounds. Wiley-Interscience.

-

Wiberg, K. B. (1990). "The Concept of Strain in Organic Chemistry." Angewandte Chemie International Edition, 25(1), 15-23. Link

- Hirsch, J. A. (1967). "Table of Conformational Energies - 1967." Topics in Stereochemistry, 1, 199. (Source for -CHO and -COOR A-values).

- Mekelburger, H. B., & Wilcox, C. S. (1993). "Synthesis of 1,3-Disubstituted Cyclohexanes." Comprehensive Organic Synthesis, Vol 2.

Sources

An In-depth Technical Guide to Methyl 3-formylcyclohexane-1-carboxylate (PubChem CID: 22258720)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 3-formylcyclohexane-1-carboxylate is a bifunctional organic molecule featuring both an aldehyde and a methyl ester group on a cyclohexane scaffold. This unique combination of functionalities makes it a valuable building block in organic synthesis, particularly for the construction of complex molecular architectures relevant to medicinal chemistry and materials science. This guide provides a comprehensive overview of its chemical properties, a plausible synthetic route, predicted spectroscopic data for characterization, and potential applications in research and drug development.

Introduction

The cyclohexane ring is a prevalent motif in a multitude of biologically active compounds and natural products. Its conformational flexibility, governed by the chair and boat forms, allows for the precise spatial arrangement of substituents, which is critical for molecular recognition and biological activity. Methyl 3-formylcyclohexane-1-carboxylate (PubChem CID: 22258720) presents an interesting case study in this regard, offering two reactive handles for further chemical elaboration. The aldehyde group can participate in a wide range of transformations, including reductive aminations, Wittig reactions, and aldol condensations, while the methyl ester provides a site for hydrolysis, amidation, or reduction. The 1,3-disubstitution pattern on the cyclohexane ring introduces stereochemical considerations that can be exploited in the synthesis of stereochemically defined molecules.

Physicochemical Properties

The fundamental properties of Methyl 3-formylcyclohexane-1-carboxylate are summarized in the table below, based on data available in the PubChem database.[1]

| Property | Value | Source |

| Molecular Formula | C₉H₁₄O₃ | PubChem[1] |

| Molecular Weight | 170.21 g/mol | PubChem[1] |

| IUPAC Name | methyl 3-formylcyclohexane-1-carboxylate | PubChem[1] |

| SMILES | COC(=O)C1CCCC(C1)C=O | PubChem[1] |

| InChI | InChI=1S/C9H14O3/c1-12-9(11)8-4-2-3-7(5-8)6-10/h7-8H,2-5H2,1H3 | PubChem[1] |

| InChIKey | OSEJUCOTKIRRNR-UHFFFAOYSA-N | PubChem[1] |

| CAS Number | 50738-62-0 | PubChem[1] |

Synthesis and Reaction Mechanisms

Proposed Synthetic Pathway: Hydroformylation

The most direct approach to introduce a formyl group onto the cyclohexene ring is through a hydroformylation reaction. This reaction involves the addition of a formyl group and a hydrogen atom across the double bond of an alkene.

Caption: Proposed synthesis of Methyl 3-formylcyclohexane-1-carboxylate.

Causality behind Experimental Choices:

-

Starting Material: Methyl cyclohex-3-enecarboxylate is a readily available and relatively inexpensive starting material.

-

Reaction: Hydroformylation is a highly atom-economical reaction that directly installs the desired aldehyde functionality.[2][3]

-

Catalyst: A rhodium-based catalyst, such as [Rh(CO)₂(acac)], is often used for hydroformylation due to its high activity and selectivity under milder conditions compared to cobalt-based catalysts.

-

Ligand: The addition of a phosphine ligand, such as triphenylphosphine (PPh₃) or a more specialized ligand like Xantphos, is crucial for controlling the regioselectivity of the reaction, favoring the formation of the linear aldehyde (3-formyl) over the branched isomer (4-formyl). The choice of ligand can significantly influence the linear-to-branched ratio.

Detailed Experimental Protocol (Hypothetical)

This protocol is a predictive model based on general hydroformylation procedures and should be optimized for specific laboratory conditions.

Materials:

-

Methyl cyclohex-3-enecarboxylate

-

Dicarbonyl(acetylacetonato)rhodium(I) [Rh(CO)₂(acac)]

-

Triphenylphosphine (PPh₃)

-

Toluene (anhydrous, degassed)

-

Syngas (1:1 mixture of CO and H₂)

-

High-pressure autoclave equipped with a magnetic stirrer and gas inlet/outlet

Procedure:

-

Catalyst Preparation: In a glovebox or under an inert atmosphere, charge the high-pressure autoclave with dicarbonyl(acetylacetonato)rhodium(I) (0.1-1 mol%) and triphenylphosphine (2-4 equivalents relative to Rh).

-

Reaction Setup: Add anhydrous, degassed toluene to the autoclave to dissolve the catalyst and ligand. Then, add methyl cyclohex-3-enecarboxylate.

-

Reaction Execution: Seal the autoclave and purge it several times with syngas. Pressurize the reactor to the desired pressure (e.g., 20-50 atm) with the 1:1 CO/H₂ mixture. Heat the reactor to the desired temperature (e.g., 80-100 °C) with vigorous stirring.

-

Monitoring: The reaction progress can be monitored by taking aliquots (if the reactor setup allows) and analyzing them by Gas Chromatography (GC) or Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete (typically after several hours), cool the reactor to room temperature and carefully vent the excess gas.

-

Purification: The reaction mixture can be concentrated under reduced pressure to remove the solvent. The crude product can then be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the desired Methyl 3-formylcyclohexane-1-carboxylate.

Self-Validating System:

The purity and identity of the final product should be confirmed by a combination of spectroscopic methods as detailed in the following section. The yield and the ratio of regioisomers should be determined by GC or ¹H NMR analysis of the crude reaction mixture.

Spectroscopic Characterization (Predicted)

As experimental spectra for Methyl 3-formylcyclohexane-1-carboxylate are not publicly available, the following are predicted data based on the analysis of similar functionalized cyclohexane derivatives.[4][5]

¹H NMR Spectroscopy

The ¹H NMR spectrum is expected to be complex due to the presence of diastereomers (cis and trans) and the conformational flexibility of the cyclohexane ring.

-

Aldehydic Proton (CHO): A characteristic signal is expected around δ 9.5-9.8 ppm . This proton will likely appear as a doublet due to coupling with the adjacent methine proton.

-

Ester Methyl Protons (OCH₃): A sharp singlet should be observed around δ 3.6-3.7 ppm .

-

Cyclohexane Ring Protons: A complex series of multiplets will be present in the region of δ 1.2-2.8 ppm . The protons on the carbons bearing the formyl and ester groups (C1 and C3) will likely resonate at the downfield end of this region. The chemical shifts and coupling constants of these protons will be highly dependent on their axial or equatorial orientation.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide key information about the carbon framework.

-

Aldehyde Carbonyl Carbon (CHO): A signal in the downfield region, typically around δ 200-205 ppm .

-

Ester Carbonyl Carbon (C=O): A signal around δ 173-176 ppm .

-

Ester Methyl Carbon (OCH₃): A signal around δ 51-52 ppm .

-

Cyclohexane Ring Carbons: Six signals are expected in the range of δ 20-50 ppm . The carbons attached to the electron-withdrawing substituents (C1 and C3) will be the most deshielded.

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the aldehyde and ester functional groups.

-

C=O Stretch (Aldehyde): A strong, sharp absorption band around 1725-1740 cm⁻¹ .[6]

-

C-H Stretch (Aldehyde): Two weak to medium bands are expected around 2720 cm⁻¹ and 2820 cm⁻¹ .[6]

-

C=O Stretch (Ester): A strong, sharp absorption band around 1735-1750 cm⁻¹ .[7]

-

C-O Stretch (Ester): A strong absorption band in the region of 1000-1300 cm⁻¹ .[7]

-

C-H Stretch (Aliphatic): Absorption bands in the region of 2850-3000 cm⁻¹ .[1]

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) would likely show a molecular ion peak ([M]⁺) at m/z = 170. Characteristic fragmentation patterns would involve the loss of the methoxy group (-OCH₃, m/z = 139), the formyl group (-CHO, m/z = 141), and cleavage of the cyclohexane ring.

Applications in Research and Drug Development

The bifunctional nature of Methyl 3-formylcyclohexane-1-carboxylate makes it a versatile intermediate in organic synthesis with potential applications in drug discovery.

Caption: Potential applications of Methyl 3-formylcyclohexane-1-carboxylate.

-

Synthesis of Novel Heterocycles: The aldehyde and ester functionalities can be used to construct a variety of heterocyclic ring systems, which are common scaffolds in many pharmaceuticals. For example, the aldehyde can be a precursor for the synthesis of pyridines, pyrimidines, or imidazoles, while the ester can be converted to an amide and cyclized.

-

Scaffold for Combinatorial Libraries: The two distinct reactive sites allow for the divergent synthesis of a library of compounds. By reacting the aldehyde and the ester with different sets of reagents, a large number of structurally diverse molecules can be generated for high-throughput screening in drug discovery programs.

-

Probes for Biological Studies: The cyclohexane core can act as a rigid scaffold to present the formyl and carboxylate (after hydrolysis) groups in a defined spatial orientation. This can be useful for designing molecular probes to study protein-ligand interactions. The cyclohexane framework is a known bioisostere for phenyl rings and can offer advantages in terms of three-dimensionality and metabolic stability.[8]

Safety and Handling

While a specific safety data sheet for Methyl 3-formylcyclohexane-1-carboxylate is not widely available, general precautions for handling aldehydes and esters should be followed.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

-

Ventilation: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of vapors.

-

Storage: Store in a tightly sealed container in a cool, dry place away from oxidizing agents.

-

Disposal: Dispose of in accordance with local, state, and federal regulations.

Conclusion

Methyl 3-formylcyclohexane-1-carboxylate is a molecule with significant potential as a building block in synthetic organic chemistry. Although detailed experimental data is currently limited in the public domain, its synthesis is feasible through established methods like hydroformylation. The presence of two distinct and reactive functional groups on a conformationally relevant cyclohexane scaffold makes it an attractive target for further investigation, particularly in the fields of medicinal chemistry and drug discovery. The predicted spectroscopic data provided in this guide should aid researchers in its identification and characterization.

References

- Gasteiger, J., & Sadowski, J. (1994). Assignment of 1H and 13C NMR Spectra of 1-methyl-6-phenyl-1α,4α,4aα,5α.

-

PubChem. (n.d.). 3-Cyclohexene-1-carboxylic acid, 3-methyl-, methyl ester. Retrieved from [Link]

- Kamer, P. C. J., van Leeuwen, P. W. N. M., & Reek, J. N. H. (2007). Hydroformylation of Cyclohexene with Carbon Dioxide and Hydrogen Using Ruthenium Carbonyl Catalyst: Influence of Pressures of Gaseous Components. PMC.

-

MDPI. (2023). Study of Cyclohexane and Methylcyclohexane Functionalization Promoted by Manganese(III) Compounds. Retrieved from [Link]

-

PubChem. (n.d.). Methyl 3-formylcyclohexane-1-carboxylate. Retrieved from [Link]

- Google Patents. (n.d.). Cyclohexane carboxylic acids and derivatives thereof as antidysrhythmic agents.

-

PubMed. (2020). Uses of cyclohexane-1,3-dione for the synthesis of 1,2,4-triazine derivatives as anti-proliferative agents and tyrosine kinases inhibitors. Retrieved from [Link]

- Google Patents. (n.d.). Cyclohexane carboxylic acid derivatives.

-

Spectroscopy Online. (2018). The C=O Bond, Part VI: Esters and the Rule of Three. Retrieved from [Link]

-

ResearchGate. (2025). 1H-NMR and 13C-NMR dataset for some oxidative metabolites of CRA13 and their analogs. Retrieved from [Link]

- Google Patents. (n.d.). S-3-cyclohexenecarboxylic acid and its purification method.

-

University of Calgary. (n.d.). IR: aldehydes. Retrieved from [Link]

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. Hydroformylation of Cyclohexene with Carbon Dioxide and Hydrogen Using Ruthenium Carbonyl Catalyst: Influence of Pressures of Gaseous Components - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. arkat-usa.org [arkat-usa.org]

- 5. 3-Cyclohexene-1-carboxylic acid, 3-methyl-, methyl ester | C9H14O2 | CID 10909785 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. orgchemboulder.com [orgchemboulder.com]

- 7. spectroscopyonline.com [spectroscopyonline.com]

- 8. img01.pharmablock.com [img01.pharmablock.com]

Technical Guide: Safe Handling and Application of Methyl 3-formylcyclohexane-1-carboxylate

Topic: Chemical Safety and Technical Guide for Methyl 3-formylcyclohexane-1-carboxylate Content Type: Technical Whitepaper / Safe Handling Guide Audience: Research Scientists, Medicinal Chemists, and EHS Officers

Chemical Identity & Physicochemical Profile

Methyl 3-formylcyclohexane-1-carboxylate is a bifunctional cyclohexane building block widely used in fragment-based drug discovery (FBDD) and the synthesis of protein degraders (PROTACs).[1] Its dual reactivity—stemming from the electrophilic formyl group (aldehyde) and the ester moiety—requires precise handling to maintain reagent integrity and operator safety.

| Property | Data | Source/Note |

| CAS Number | 50738-62-0 | PubChem [1] |

| Molecular Formula | C | |

| Molecular Weight | 170.21 g/mol | |

| Physical State | Colorless to pale yellow liquid | Analogous esters [2] |

| Boiling Point | ~100°C at 10 mmHg (Predicted) | Vacuum distillation recommended |

| Flash Point | > 60°C (Estimated) | Treat as Combustible Liquid |

| Solubility | Soluble in DCM, THF, EtOAc; Low water solubility | |

| Stability | Air-sensitive (Aldehyde oxidation) | Store under Argon/Nitrogen |

Hazard Identification & GHS Classification

Note: As a research intermediate, specific toxicological data may be limited. The following classification is derived from Structure-Activity Relationships (SAR) of analogous cyclohexane aldehydes and esters.

Core Hazards[4]

-

Skin/Eye Irritation (H315/H319): The aldehyde moiety is reactive toward nucleophiles in biological tissue (proteins/DNA), causing contact dermatitis or mucosal irritation.

-

Respiratory Sensitization (Potential): Aldehydes are known sensitizers. Inhalation of vapors should be strictly avoided.[2][3]

-

Combustible Liquid (H227): While not highly flammable, the organic ester backbone supports combustion.

Signal Word: WARNING

| Hazard Statement | Description |

| H315 | Causes skin irritation.[4] |

| H319 | Causes serious eye irritation. |

| H335 | May cause respiratory irritation.[3][4] |

| EUH019 | May form explosive peroxides (Low risk, but possible if impure/aged). |

Advanced Handling Protocols: The "Inert-First" Approach

The Causality of Degradation

The primary instability mechanism for CAS 50738-62-0 is the auto-oxidation of the formyl group to the corresponding carboxylic acid (3-carboxycyclohexane-1-carboxylate). This reaction is radical-initiated and accelerated by light and oxygen.

-

Consequence: Formation of acidic impurities that can quench basic reagents (e.g., amines, hydrides) in downstream synthesis.

-

Prevention: Exclusion of O

is not optional; it is critical for yield reproducibility.

Standard Operating Procedure (SOP): Inert Transfer

Objective: Transfer liquid reagent from stock bottle to reaction vessel without air exposure.

-

Preparation: Dry all glassware (oven >120°C) and purge reaction flask with N

or Ar for 15 minutes. -

Septum Integrity: Ensure the stock bottle is sealed with a high-quality PTFE-faced septum.

-

Positive Pressure: Insert a N

inlet needle into the stock bottle to create positive pressure. -

Transfer: Use a gas-tight syringe (Hamilton type) or a cannula for volumes >10 mL.

-

Tip: Flush the syringe with inert gas 3 times before drawing the liquid.

-

-

Quenching: Any residual reagent in the syringe should be quenched in a dilute ammonium hydroxide/methanol bath to neutralize the aldehyde before cleaning.

Visualization: Inert Handling Workflow

The following diagram illustrates the decision logic for handling air-sensitive aldehydes.

Caption: Workflow for assessing reagent quality and executing inert transfer to prevent auto-oxidation.

Emergency Response & First Aid

Trustworthiness requires preparation for failure. This system is self-validating: if the response fails, the containment must succeed.

Spill Management (Small Scale < 100 mL)

-

Evacuate & Ventilate: Clear the immediate area.[4] Open fume hood sashes to max safe height.

-

PPE Upgrade: Don nitrile gloves (double layer) or Silver Shield® gloves if available. Wear vapor respirator if outside a hood.

-

Neutralization:

-

Do NOT use water immediately (immiscible, spreads the slick).

-

Cover with Vermiculite or Activated Carbon .

-

Chemical Decon: Wipe surface with 5% aqueous sodium bisulfite (reacts with aldehyde to form adduct) followed by soapy water.

-

First Aid Decision Tree

Caption: Immediate response logic for exposure incidents involving aldehyde intermediates.

Application Context: Reductive Amination

The most common utility of Methyl 3-formylcyclohexane-1-carboxylate is in Reductive Amination to attach amine-bearing pharmacophores.

Experimental Protocol

Reaction: Condensation of aldehyde with primary amine (

-

Imine Formation:

-

Dissolve Methyl 3-formylcyclohexane-1-carboxylate (1.0 eq) in DCE (Dichloroethane) or THF.

-

Add Amine (1.1 eq) and Acetic Acid (cat. 0.1 eq) to catalyze dehydration.

-

Checkpoint: Stir for 1-2 hours. Monitor via TLC (disappearance of aldehyde spot).

-

-

Reduction:

-

Cool to 0°C.[5]

-

Add Sodium Triacetoxyborohydride (STAB) (1.5 eq) portion-wise.

-

Why STAB? It is milder than NaBH

and reduces the imine selectively without reducing the ester or remaining aldehyde too quickly [3].

-

-

Workup:

-

Quench with Sat. NaHCO

(neutralize acid). -

Extract with DCM.

-

Dry over MgSO

.

-

Storage of Residues

-

Waste Disposal: Aldehyde-containing waste should be segregated from strong oxidizers (Nitric acid, Peroxides) to prevent exothermic reactions. Label as "Organic Waste - Aldehydes".

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 22258720, Methyl 3-formylcyclohexane-1-carboxylate. Retrieved from [Link]

- Abdel-Magid, A. F., et al. (1996).Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Journal of Organic Chemistry, 61(11), 3849-3862.

-

CP Lab Safety. Chemical Datasheet: Methyl 3-formylcyclohexane-1-carboxylate. Retrieved from [Link]

Sources

Bioactive Potential of Formylcyclohexane Carboxylate Derivatives

A Technical Guide for Medicinal Chemists and Drug Developers

Executive Summary

The formylcyclohexane carboxylate (FCC) core represents a privileged, bifunctional scaffold in modern medicinal chemistry. Characterized by a cyclohexane ring substituted with a formyl group (-CHO) and a carboxylate moiety (-COOR), this structure offers a unique combination of stereochemical rigidity and orthogonal reactivity . Unlike flat aromatic systems, the FCC core provides three-dimensional geometry (sp³ character) critical for improved solubility and target specificity—a concept increasingly prioritized in "Escape from Flatland" drug design strategies.

This guide details the synthetic accessibility, functionalization pathways, and bioactive potential of FCC derivatives, focusing on their application as antimicrobial, anticancer, and enzyme-inhibitory agents.

Part 1: The Chemical Scaffold & Reactivity

The FCC core derives its utility from two chemically distinct "handles" positioned on a lipophilic cyclohexane linker:

-

The Formyl Group (C-1): A highly reactive electrophile suitable for reductive amination, Wittig olefination, and heterocycle formation (e.g., thiazolidinones, pyrazoles).

-

The Carboxylate Group (C-4): A stable anchor that can be hydrolyzed to a carboxylic acid (for solubility/bioavailability) or converted into amides/esters to modulate lipophilicity (LogP).

Stereochemical Considerations: The 1,4-disubstitution pattern introduces cis/trans isomerism. The trans-isomer (diequatorial) is generally thermodynamically more stable and mimics the spatial arrangement of bioactive motifs like Tranexamic acid , whereas the cis-isomer provides a distinct curvature useful for macrocyclization.

Figure 1: Divergent Synthesis Workflow

The following diagram illustrates the transformation of the commercial precursor (Ethyl 4-oxocyclohexanecarboxylate) into the FCC core and subsequent bioactive libraries.

Caption: Divergent synthetic pathways from the 4-oxo precursor to the Formylcyclohexane Carboxylate (FCC) core and its primary bioactive classes.

Part 2: Synthetic Protocols (Technical Guide)

Protocol A: Synthesis of the FCC Core

Objective: Preparation of Ethyl 4-formylcyclohexanecarboxylate from Ethyl 4-oxocyclohexanecarboxylate. Rationale: Direct reduction of the diester (cyclohexane-1,4-dicarboxylate) is difficult to control. The Wittig homologation of the ketone is more reliable for lab-scale synthesis.

Step 1: Wittig Methoxymethylenation

-

Reagents: Methoxymethyltriphenylphosphonium chloride (1.2 eq), KOtBu (1.3 eq), dry THF.

-

Procedure:

-

Suspend the phosphonium salt in dry THF at 0°C under Argon.

-

Add KOtBu portion-wise to generate the red ylide. Stir for 30 min.

-

Add Ethyl 4-oxocyclohexanecarboxylate (1.0 eq) dropwise.

-

Stir at room temperature for 4–6 hours.

-

Workup: Quench with saturated NH₄Cl, extract with diethyl ether, and concentrate.

-

Result: Crude enol ether (mixture of E/Z isomers).

-

Step 2: Hydrolysis to Aldehyde

-

Reagents: 2N HCl, THF.

-

Procedure:

-

Dissolve the crude enol ether in THF.

-